

p-Chlorophenyl Allyl Ether: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *p*-Chlorophenyl allyl ether

Cat. No.: B077729

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CAS Number: 13997-70-1

This guide provides an in-depth technical overview of **p-Chlorophenyl allyl ether**, catering to researchers, scientists, and professionals in drug development. It covers the compound's synthesis, chemical properties, spectral data, and potential applications, with a focus on experimental details and data presentation.

Chemical and Physical Properties

p-Chlorophenyl allyl ether is a halogenated aromatic ether. Below is a summary of its key chemical and physical properties.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ ClO	[1]
Molecular Weight	168.62 g/mol	[1]
IUPAC Name	1-chloro-4-(prop-2-en-1-yloxy)benzene	[1]
CAS Number	13997-70-1	[1]
Computed XLogP3	3.1	
Computed Hydrogen Bond Donor Count	0	
Computed Hydrogen Bond Acceptor Count	1	
Computed Rotatable Bond Count	3	

Synthesis of p-Chlorophenyl Allyl Ether

The primary synthetic route to **p-Chlorophenyl allyl ether** is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of **p-Chlorophenyl allyl ether** based on the Williamson ether synthesis.

Materials:

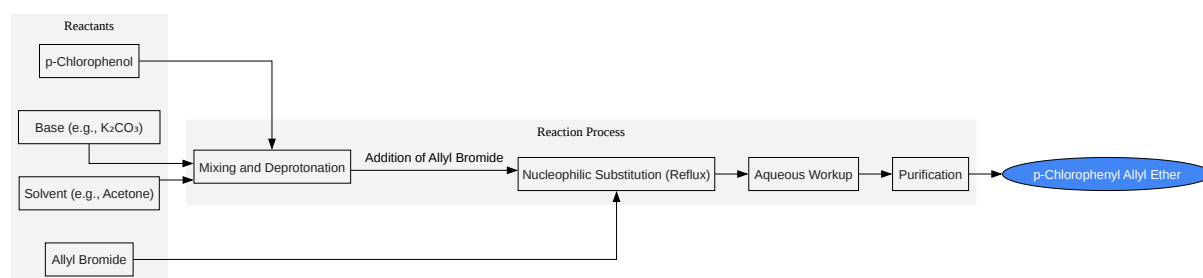
- p-Chlorophenol
- Allyl bromide
- Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
- Acetone or Dimethylformamide (DMF)

- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-chlorophenol (1.0 equivalent) in acetone or DMF.
- Add a base, such as powdered potassium carbonate (1.5 equivalents) or sodium hydroxide (1.2 equivalents), to the solution.
- Stir the mixture at room temperature for 30 minutes to facilitate the formation of the p-chlorophenoxide salt.
- To this mixture, add allyl bromide (1.2 equivalents) dropwise.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **p-Chlorophenyl allyl ether**.
- The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Diagram of the Williamson Ether Synthesis Workflow:



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Williamson Ether Synthesis Workflow

Chemical Reactions

Claisen Rearrangement

Aryl allyl ethers, such as **p-Chlorophenyl allyl ether**, can undergo a thermal or Lewis acid-catalyzed [2][2]-sigmatropic rearrangement known as the Claisen rearrangement. This reaction typically results in the formation of an ortho-allyl phenol.

Diagram of the Claisen Rearrangement:



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Claisen Rearrangement Pathway

Spectral Data

The structural characterization of **p-Chlorophenyl allyl ether** is supported by various spectroscopic techniques.

Spectroscopic Data	Key Features
¹ H NMR	Signals corresponding to the allyl protons (vinylic and allylic) and the aromatic protons of the p-chlorophenyl group are expected. The allylic protons adjacent to the ether oxygen typically appear around 4.5 ppm. The vinylic protons show characteristic splitting patterns between 5.2 and 6.1 ppm. The aromatic protons appear as two doublets in the range of 6.8-7.3 ppm due to the para-substitution pattern.
¹³ C NMR	Resonances for the three distinct carbons of the allyl group and the four unique carbons of the p-chlorophenyl ring are observed. The carbon attached to the ether oxygen is deshielded and appears downfield.
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) is expected at m/z 168, with a characteristic M+2 peak at m/z 170 due to the presence of the ³⁷ Cl isotope. Fragmentation patterns may include the loss of the allyl group or cleavage of the ether bond.
Infrared (IR) Spectroscopy	Characteristic absorption bands include C-O-C stretching of the ether group (around 1245 cm ⁻¹ and 1030 cm ⁻¹), C=C stretching of the allyl group (around 1650 cm ⁻¹), and C-H stretching of the aromatic and alkene groups (around 3000-3100 cm ⁻¹).

Applications in Research and Drug Development

While specific biological activities for **p-Chlorophenyl allyl ether** are not extensively documented in publicly available literature, its structural motifs, the p-chlorophenyl group and the allyl ether, are of significant interest in medicinal chemistry.

- **p-Chlorophenyl Moiety:** The p-chlorophenyl group is a common substituent in many biologically active compounds. Its inclusion can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The "para-bias" in drug discovery suggests a historical preference for this substitution pattern due to synthetic accessibility and favorable physicochemical properties.
- **Allyl Group:** The allyl group serves as a versatile synthetic handle. It can be a precursor for various functional group transformations and is found in a number of natural products with demonstrated biological activity, including anticancer properties.[2] The allyl moiety can also be involved in interactions with biological targets.

Given these characteristics, **p-Chlorophenyl allyl ether** is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. It can be used as a starting material for creating libraries of compounds for screening in drug discovery programs. However, there is a need for further research to explore the specific biological profile of **p-Chlorophenyl allyl ether** itself.

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References

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- 2. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
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